

TRPM4-IN-1: A Technical Guide to its Chemical Properties and Stability

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Compound of Interest

Compound Name: TRPM4-IN-1

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of **TRPM4-IN-1**, a potent and selective inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) ion channel. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed information on the compound's characteristics, handling, and experimental application.

Chemical and Physical Properties

TRPM4-IN-1, also known as CBA (Compound 5), is a small molecule inhibitor belonging to the aryloxyacyl-anthranilic acid class. Its fundamental chemical and physical properties are summarized in the table below, providing a foundational understanding of the compound's identity and characteristics.

Property	Value	Reference
IUPAC Name	4-chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid	[1]
Synonyms	CBA, Compound 5, TRPM4 Inhibitor 5	[1]
CAS Number	351424-20-9	[1]
Molecular Formula	C ₁₅ H ₁₁ Cl ₂ NO ₄	[1]
Molecular Weight	340.16 g/mol	[1]
Appearance	White to yellow solid	[2]
Purity	≥98%	[1]
IC ₅₀	1.5 μM (for human TRPM4 in HEK293 cells)	[1]

Solubility

The solubility of **TRPM4-IN-1** in various solvents is a critical factor for its use in in vitro and in vivo studies. The following table outlines its solubility profile. It is important to note that the use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility. For in vivo applications, a common formulation involves a combination of DMSO and corn oil.

Solvent	Solubility	Notes
DMSO	68 mg/mL (199.9 mM)	Use of fresh, anhydrous DMSO is recommended.
Ethanol	5 mg/mL	
Water	Insoluble	
In Vivo Formulation	≥ 2.08 mg/mL (6.11 mM) in 10% DMSO + 90% Corn Oil	A clear solution can be obtained.

Stability and Storage

Proper storage and handling are paramount to maintaining the integrity and activity of **TRPM4-IN-1**. The compound exhibits good stability when stored under appropriate conditions.

Form	Storage Temperature	Stability
Powder	-20°C	≥ 4 years
Stock Solution in DMSO	-80°C	1 year
Stock Solution in DMSO	-20°C	1 month

To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use volumes.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the methodology for assessing the inhibitory effect of **TRPM4-IN-1** on TRPM4 currents in HEK293 cells.

Cell Culture:

- HEK293 cells stably or transiently expressing human TRPM4 are cultured in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

Solutions:

- Internal (Pipette) Solution (in mM): 144 Cs-glutamate, 1 MgCl₂, 0.1 EGTA, 0.0486 CaCl₂ (to achieve 100 nM free Ca²⁺), 3 K-ATP, 10 HEPES, pH 7.3.
- External (Bath) Solution (in mM): 140 Sodium glutamate, 4 CsCl, 2 MgCl₂, 10 HEPES, pH 7.4.

Procedure:

- Prepare patch pipettes from borosilicate glass with a resistance of 3-5 M Ω when filled with the internal solution.
- Establish a whole-cell configuration on a TRPM4-expressing HEK293 cell.
- Hold the cell at a membrane potential of -60 mV.
- Record baseline TRPM4 currents using a ramp voltage protocol from -100 mV to +120 mV.
- Perfuse the bath with the external solution containing the desired concentration of **TRPM4-IN-1**.
- Record TRPM4 currents in the presence of the inhibitor until a steady-state effect is observed.
- Data analysis involves measuring the current amplitude at a specific voltage (e.g., +100 mV) before and after inhibitor application to determine the percentage of inhibition and calculate the IC₅₀.

Fluorescent Sodium Influx Assay

This high-throughput compatible assay measures TRPM4 activity by monitoring intracellular sodium concentration using a fluorescent indicator.

Materials:

- HEK293 cells expressing TRPM4
- Asante Natrium Green-2, AM ester (fluorescent Na⁺ indicator)
- Pluronic F-127
- Ionomycin (Ca²⁺ ionophore)
- Assay Buffer (e.g., HBSS)
- Stimulus Buffer (Assay Buffer containing high NaCl and ionomycin)

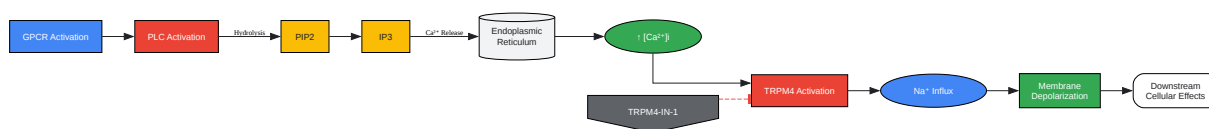
Procedure:

- Seed TRPM4-expressing HEK293 cells in a 96-well plate.
- Load the cells with Asante Natrium Green-2 AM (e.g., 5 μ M) and Pluronic F-127 (e.g., 0.1%) in assay buffer for approximately 45 minutes at room temperature in the dark.
- Wash the cells with assay buffer to remove extracellular dye.
- Add **TRPM4-IN-1** at various concentrations to the wells and incubate.
- Initiate Na^+ influx by adding a stimulus buffer containing a high concentration of NaCl and ionomycin (to activate the Ca^{2+} -dependent TRPM4 channels).
- Measure the fluorescence intensity kinetically using a plate reader with appropriate excitation and emission wavelengths (e.g., 488 nm excitation, 540 nm emission).
- Data is normalized to baseline fluorescence, and the initial rate of fluorescence increase is used to determine the inhibitory effect of **TRPM4-IN-1** and to calculate its IC_{50} .

Visualizations

TRPM4 Signaling Pathway

The following diagram illustrates the signaling pathway involving the TRPM4 ion channel. An increase in intracellular calcium, often initiated by G-protein coupled receptor (GPCR) activation and subsequent IP_3 -mediated calcium release from the endoplasmic reticulum, activates TRPM4. This leads to an influx of monovalent cations (primarily Na^+), causing membrane depolarization. This depolarization can then influence various downstream cellular processes, including the modulation of voltage-gated calcium channels.

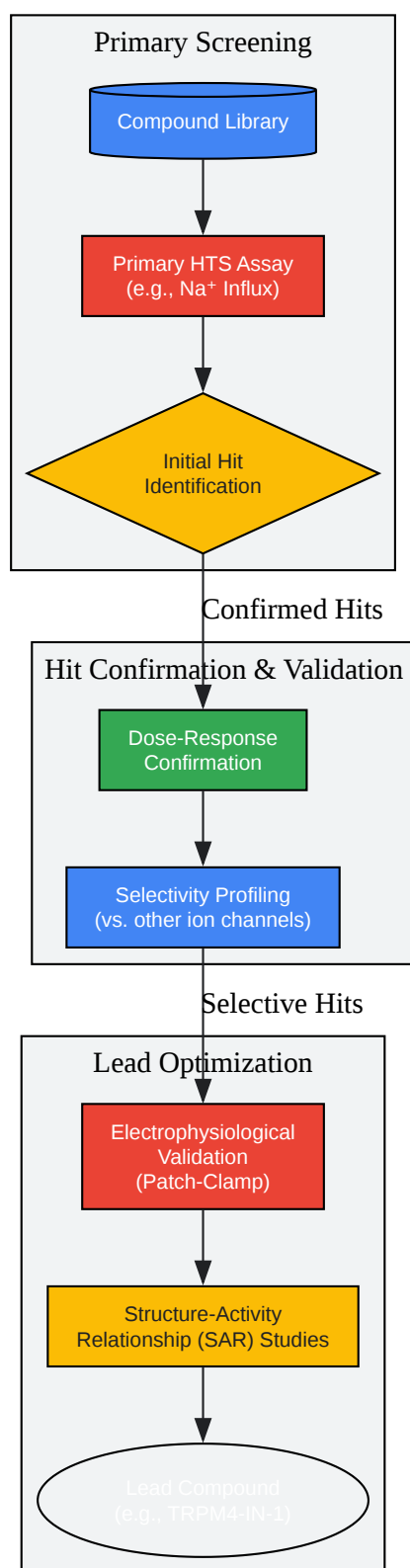


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Caption: TRPM4 signaling cascade initiated by GPCR activation.

High-Throughput Screening Workflow for TRPM4 Inhibitors

This diagram outlines a typical high-throughput screening (HTS) workflow for the identification and validation of novel TRPM4 inhibitors, such as **TRPM4-IN-1**. The process begins with a large-scale primary screen of a compound library, followed by progressively more stringent validation steps to identify potent and selective lead compounds.



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Caption: HTS workflow for identifying and validating TRPM4 inhibitors.

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References

- 1. The Ca²⁺-activated cation channel TRPM4 is regulated by phosphatidylinositol 4,5-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Ca²⁺-activated cation channel TRPM4 is regulated by phosphatidylinositol 4,5-bisphosphate | The EMBO Journal [link.springer.com]
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